molecular formula C18H18N2O B11412013 1-isopropenyl-3-(4-methylbenzyl)-1,3-dihydro-2H-benzimidazol-2-one

1-isopropenyl-3-(4-methylbenzyl)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11412013
M. Wt: 278.3 g/mol
InChI Key: QFBDJYPHHHJJNZ-UHFFFAOYSA-N
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Description

1-[(4-METHYLPHENYL)METHYL]-3-(PROP-1-EN-2-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a phenyl group and a prop-1-en-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-METHYLPHENYL)METHYL]-3-(PROP-1-EN-2-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multi-step organic reactions. One common method involves the condensation of 4-methylbenzylamine with a suitable aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like methanol or ethanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-METHYLPHENYL)METHYL]-3-(PROP-1-EN-2-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or benzodiazole rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted benzodiazoles.

Scientific Research Applications

1-[(4-METHYLPHENYL)METHYL]-3-(PROP-1-EN-2-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-[(4-METHYLPHENYL)METHYL]-3-(PROP-1-EN-2-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic function. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-METHYLPHENYL)METHYL]-3-(PROP-1-EN-2-YL)-1H-1,3-BENZODIAZOL-2-ONE: Similar structure but lacks the dihydro component.

    1-[(4-METHYLPHENYL)METHYL]-3-(PROP-1-EN-2-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-4-ONE: Similar structure with a different position of the carbonyl group.

Uniqueness

1-[(4-METHYLPHENYL)METHYL]-3-(PROP-1-EN-2-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to its specific substitution pattern and the presence of both the benzodiazole ring and the prop-1-en-2-yl group

Properties

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

1-[(4-methylphenyl)methyl]-3-prop-1-en-2-ylbenzimidazol-2-one

InChI

InChI=1S/C18H18N2O/c1-13(2)20-17-7-5-4-6-16(17)19(18(20)21)12-15-10-8-14(3)9-11-15/h4-11H,1,12H2,2-3H3

InChI Key

QFBDJYPHHHJJNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=O)C(=C)C

solubility

16.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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